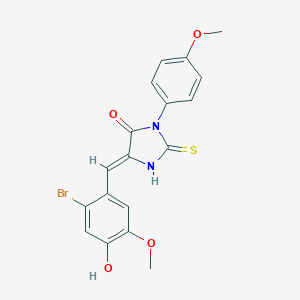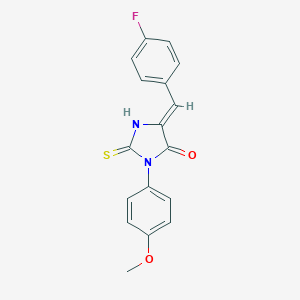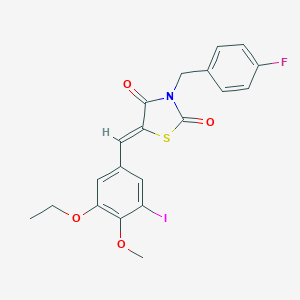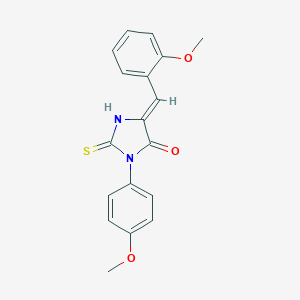![molecular formula C19H16N2O7S2 B307049 4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methoxyphenyl 4-methoxybenzenesulfonate](/img/structure/B307049.png)
4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methoxyphenyl 4-methoxybenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methoxyphenyl 4-methoxybenzenesulfonate, commonly known as MTTM, is a chemical compound with potential applications in scientific research. It is a sulfonate ester derivative of the pyrimidine molecule and has been studied for its unique properties in various fields of research.
Wirkmechanismus
The exact mechanism of action of MTTM is not fully understood, but it is believed to work by inhibiting various enzymes and pathways involved in cellular processes. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing cell proliferation.
Biochemical and Physiological Effects:
MTTM has been shown to have various biochemical and physiological effects, including anti-inflammatory and anti-viral properties. It has also been shown to inhibit the activity of certain enzymes involved in cellular processes, such as DNA replication and protein synthesis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using MTTM in lab experiments is its potential as a drug candidate for various diseases, including cancer and viral infections. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of MTTM, including further research on its mechanism of action and potential applications in drug development. It may also be studied for its potential use as a diagnostic tool for various diseases. Additionally, further studies may be conducted to determine its safety and efficacy in vivo.
Synthesemethoden
MTTM can be synthesized using a multi-step process involving the reaction of 2-methoxyphenyl 4-methoxybenzenesulfonate with thiosemicarbazide, followed by the addition of formaldehyde and acetic anhydride. The resulting product can then be purified using chromatography techniques.
Wissenschaftliche Forschungsanwendungen
MTTM has been studied for its potential applications in various fields of scientific research, including biochemistry, pharmacology, and medicinal chemistry. It has been shown to exhibit anti-cancer, anti-inflammatory, and anti-viral properties, making it a promising candidate for drug development.
Eigenschaften
Produktname |
4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methoxyphenyl 4-methoxybenzenesulfonate |
|---|---|
Molekularformel |
C19H16N2O7S2 |
Molekulargewicht |
448.5 g/mol |
IUPAC-Name |
[4-[(4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]-2-methoxyphenyl] 4-methoxybenzenesulfonate |
InChI |
InChI=1S/C19H16N2O7S2/c1-26-12-4-6-13(7-5-12)30(24,25)28-15-8-3-11(10-16(15)27-2)9-14-17(22)20-19(29)21-18(14)23/h3-10H,1-2H3,(H2,20,21,22,23,29) |
InChI-Schlüssel |
QLHQTJVLHFPBJM-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)C=C3C(=O)NC(=S)NC3=O)OC |
Kanonische SMILES |
COC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)C=C3C(=O)NC(=S)NC3=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-{3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone](/img/structure/B306969.png)

![(5Z)-5-[3-ethoxy-5-iodo-4-(prop-2-en-1-yloxy)benzylidene]-3-(4-methoxyphenyl)-2-thioxoimidazolidin-4-one](/img/structure/B306972.png)

![4-{[(2E,5Z)-5-(3-hydroxy-4-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B306976.png)

![3-{[(2E,5Z)-5-(2-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B306979.png)

![5-[4-(Allyloxy)-3-ethoxybenzylidene]-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone](/img/structure/B306982.png)
![Methyl 4-{[1-(4-methoxyphenyl)-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}benzoate](/img/structure/B306984.png)

![3-Ethyl-5-[(5-{4-nitrophenyl}-2-furyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B306988.png)
![(4-Bromo-2-{[1-(4-methoxyphenyl)-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}phenoxy)acetic acid](/img/structure/B306989.png)